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molecular formula C10H11Cl2NO3 B8577981 Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate CAS No. 62804-93-7

Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate

Cat. No. B8577981
M. Wt: 264.10 g/mol
InChI Key: IXRWATYWILEKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04067725

Procedure details

105 g of 2-[(2,6-dichloro-3-pyridyl)oxy]propionic acid ethyl ester is refluxed with 550 ml of 1N sodium hydroxide solution for 1 hour. The pH value of the solution is brought to 1.5 with concentrated hydrochloric acid and the solution is filtered. Recrystallisation in ethanol/water yields 58 g of the above acid; m.p. 128°-131°;
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH:5]([O:7][C:8]1[C:9]([Cl:15])=[N:10][C:11]([Cl:14])=[CH:12][CH:13]=1)[CH3:6])C.Cl>[OH-].[Na+]>[Cl:15][C:9]1[C:8]([O:7][CH:5]([CH3:6])[C:4]([OH:16])=[O:3])=[CH:13][CH:12]=[C:11]([Cl:14])[N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
C(C)OC(C(C)OC=1C(=NC(=CC1)Cl)Cl)=O
Name
Quantity
550 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
Recrystallisation in ethanol/water

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1OC(C(=O)O)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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